5-Ethyl-2-methylphenyl 1-naphthoate
Description
5-Ethyl-2-methylphenyl 1-naphthoate is an aromatic ester featuring a naphthoate backbone esterified with a substituted phenyl group (5-ethyl-2-methylphenyl). Naphthoate esters are widely studied for their roles in pharmaceuticals, materials science, and industrial chemistry due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H18O2/c1-3-15-12-11-14(2)19(13-15)22-20(21)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,3H2,1-2H3 |
InChI Key |
HKSSRLAWVIBLSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Note: The target compound’s bulky substituents may increase molecular weight and melting/boiling points compared to simpler esters like ethyl 1-naphthoate .
Chemical Reactivity
- Hydrolysis Kinetics : Ethyl and methyl 1-naphthoates undergo hydrolysis influenced by steric and resonance effects. For example, steric hindrance in 1-naphthyl derivatives reduces reaction rates compared to smaller esters . The 5-ethyl-2-methylphenyl group in the target compound may further retard hydrolysis due to increased steric bulk.
- Electronic Effects : The nitro group in 4-nitrophenyl 1-naphthoate enhances electrophilicity, making it a precursor for amine synthesis via reduction . In contrast, the target compound’s alkyl substituents may prioritize lipophilicity over electronic activation.
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